molecular formula C15H13ClN2O2 B2363555 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide CAS No. 2193794-15-7

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide

Cat. No. B2363555
CAS RN: 2193794-15-7
M. Wt: 288.73
InChI Key: MRFVTLHJUGVVJP-UHFFFAOYSA-N
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Description

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Eco-friendly Approaches

A series of new 2-imino-2H-chromene-3-carboxamides, similar in structure to 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, were synthesized using an eco-friendly approach. This involved Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides, showcasing a high atom economy and excellent yield at room temperature. Such methods emphasize sustainable chemical practices and efficient synthesis routes for chromene derivatives (Proença & Costa, 2008).

Chemical Reactivity and Transformation

The study of chromone-3-carboxamide's chemical reactivity revealed its transformation under nucleophilic conditions, resulting in a variety of products including chromane-2,4-diones and chromenopyrazoles. This exploration of chromone-3-carboxamide's reactivity provides insights into the potential chemical transformations and applications of similar compounds, including 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide (Ibrahim, 2013).

Application in Biological Studies

Investigations into novel chromenones linked to the 1,2,3-triazole ring system have shown significant biological activity, particularly in Alzheimer's disease research. For instance, a synthesized compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in neurons, though it lacked beta-secretase inhibitory activity. This suggests that structurally related compounds, such as 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide, might also hold potential for therapeutic applications in neurodegenerative diseases (Saeedi et al., 2017).

Development of Fluorescent Probes

A nitro-3-carboxamide coumarin derivative, proposed as a novel fluorescent chemosensor, showcased selectivity for Cu(2+) ions over other metal ions in aqueous solutions. This highlights the potential of 6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide and similar compounds in the development of selective fluorescent probes for metal ion detection, contributing to advancements in analytical chemistry and environmental monitoring (Bekhradnia et al., 2016).

properties

IUPAC Name

6-chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-12-1-4-14-10(8-12)7-11(9-20-14)15(19)18(6-5-17)13-2-3-13/h1,4,7-8,13H,2-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFVTLHJUGVVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-(cyanomethyl)-N-cyclopropyl-2H-chromene-3-carboxamide

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